

# Application Notes and Protocols for Epitaxial $\beta$ -Ga<sub>2</sub>O<sub>3</sub> Growth on Sapphire via MOCVD

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## Compound of Interest

Compound Name: Gallium(III) oxide

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This document provides detailed application notes and protocols for the metal-organic chemical vapor deposition (MOCVD) growth of high-quality epitaxial  $\beta$ -gallium oxide ( $\beta$ -Ga<sub>2</sub>O<sub>3</sub>) thin films on c-plane sapphire ( $\alpha$ -Al<sub>2</sub>O<sub>3</sub>) substrates.

## Introduction

$\beta$ -Ga<sub>2</sub>O<sub>3</sub> is a promising ultra-wide bandgap semiconductor material with exceptional properties, including a large bandgap of approximately 4.8 eV and a high breakdown electric field. These characteristics make it highly suitable for next-generation high-power electronics and solar-blind ultraviolet photodetectors. MOCVD is a scalable and versatile technique for the epitaxial growth of high-quality  $\beta$ -Ga<sub>2</sub>O<sub>3</sub> thin films. This document outlines the critical parameters and procedures to achieve reproducible, high-quality  $\beta$ -Ga<sub>2</sub>O<sub>3</sub> epitaxial layers on sapphire substrates.

## MOCVD Growth Parameters

The successful MOCVD growth of epitaxial  $\beta$ -Ga<sub>2</sub>O<sub>3</sub> on sapphire is contingent on the precise control of several key parameters. The following tables summarize the typical ranges and specific examples of growth parameters reported in the literature.

## Precursors and Carrier Gas

Parameter	Common Choice	Notes
Gallium Precursor	Trimethylgallium (TMGa) or Triethylgallium (TEGa)	TMGa generally allows for higher growth rates due to its higher vapor pressure and reactivity. <a href="#">[1]</a> <a href="#">[2]</a>
Oxygen Precursor	High-purity Oxygen (O2)	---
Carrier Gas	Argon (Ar) or Nitrogen (N2)	Ar is commonly used.

## Growth Conditions

This table presents a range of reported MOCVD growth parameters for  $\beta$ -Ga<sub>2</sub>O<sub>3</sub> on c-plane sapphire. The optimal conditions can vary depending on the specific MOCVD reactor configuration.

Parameter	Range	Typical Value	Reference
Growth Temperature (°C)	700 - 1200	880 - 960	<a href="#">[3]</a> <a href="#">[4]</a>
Reactor Pressure (mbar/Torr)	20 - 150 mbar (15 - 112.5 Torr)	20 - 60 mbar (15 - 45 Torr)	<a href="#">[5]</a> <a href="#">[6]</a>
VI/III Ratio	$5.6 \times 10^3$ - $66.9 \times 10^3$	$11.2 \times 10^3$	<a href="#">[5]</a> <a href="#">[7]</a>
TMGa Molar Flow Rate (μmol/min)	20 - 217	40 - 58	<a href="#">[1]</a> <a href="#">[6]</a>
TEGa Molar Flow Rate (μmol/min)	12 - 31	19.92	<a href="#">[3]</a> <a href="#">[8]</a>
O2 Flow Rate (sccm)	400 - 3000	800 - 1200	<a href="#">[3]</a> <a href="#">[5]</a>
Ar Carrier Gas Flow Rate (sccm)	5 - 60	Varies with TMGa flow	<a href="#">[5]</a>

Note: The VI/III ratio is the molar ratio of the group VI (oxygen) precursor to the group III (gallium) precursor. It is a critical parameter influencing the crystal quality of the grown film.[\[5\]](#)

## Experimental Protocols

### Substrate Preparation

A pristine substrate surface is crucial for achieving high-quality epitaxial growth. The following is a standard protocol for cleaning c-plane sapphire substrates.

- Solvent Cleaning:
  - Ultrasonically clean the sapphire substrate in a sequence of acetone, isopropanol (IPA), and deionized (DI) water for 5-10 minutes each to remove organic residues.[\[9\]](#)
  - Dry the substrate with a high-purity nitrogen (N<sub>2</sub>) gun.
- Acid/Base Treatment (Optional but Recommended):
  - To remove inorganic contaminants and the native oxide layer, an etching step can be performed. Common solutions include buffered oxide etch (BOE) or a mixture of NH<sub>4</sub>OH:H<sub>2</sub>O<sub>2</sub>:H<sub>2</sub>O.[\[10\]](#)[\[11\]](#)
  - After etching, thoroughly rinse the substrate with DI water.
- In-situ Annealing:
  - Prior to growth, perform an in-situ anneal of the substrate inside the MOCVD reactor.
  - Heat the substrate to a temperature between 700°C and 1000°C in an oxygen atmosphere (e.g., 500 sccm O<sub>2</sub> flow) at a reactor pressure of around 150 mbar.[\[6\]](#) This step helps to descale any remaining surface contaminants and ensures a well-ordered surface for epitaxy.

### MOCVD Growth Procedure (Two-Step Method)

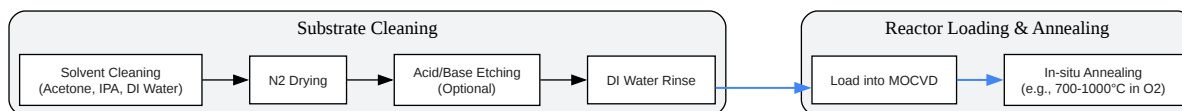
A two-step growth method, consisting of a low-temperature nucleation layer followed by a high-temperature epilayer growth, is often employed to improve the crystalline quality of the  $\beta$ -Ga<sub>2</sub>O<sub>3</sub> film on the lattice-mismatched sapphire substrate.[\[4\]](#)[\[12\]](#)

- Step 1: Low-Temperature Nucleation/Buffer Layer Growth

- After the in-situ annealing, lower the substrate temperature to the nucleation temperature, typically in the range of 650°C to 750°C. An optimized buffer layer growth temperature has been reported to be around 700°C.[4][12]
- Introduce the gallium precursor (e.g., TMGa at 20  $\mu\text{mol/min}$ ) and oxygen (e.g., 3000 sccm) into the reactor.[6]
- Grow a thin nucleation layer, typically for a short duration (e.g., 320 seconds).[6]
- Step 2: High-Temperature Epilayer Growth
  - After the nucleation layer deposition, ramp the substrate temperature to the main growth temperature, typically between 880°C and 960°C.[3][4]
  - Adjust the precursor flow rates for the main epilayer growth. For example, TMGa flow rates can be in the range of 40-58  $\mu\text{mol/min}$  with an O<sub>2</sub> flow of 800-1200 sccm.[1][5]
  - Maintain a stable reactor pressure, for example, between 20 and 60 mbar.[5]
  - The growth time will determine the final thickness of the  $\beta\text{-Ga}_2\text{O}_3$  film. A typical growth time is 30 minutes.[5]
- Cool-Down
  - After the growth is complete, turn off the precursor flows and cool down the reactor to room temperature under a continuous flow of an inert gas like N<sub>2</sub> or Ar to protect the film surface.

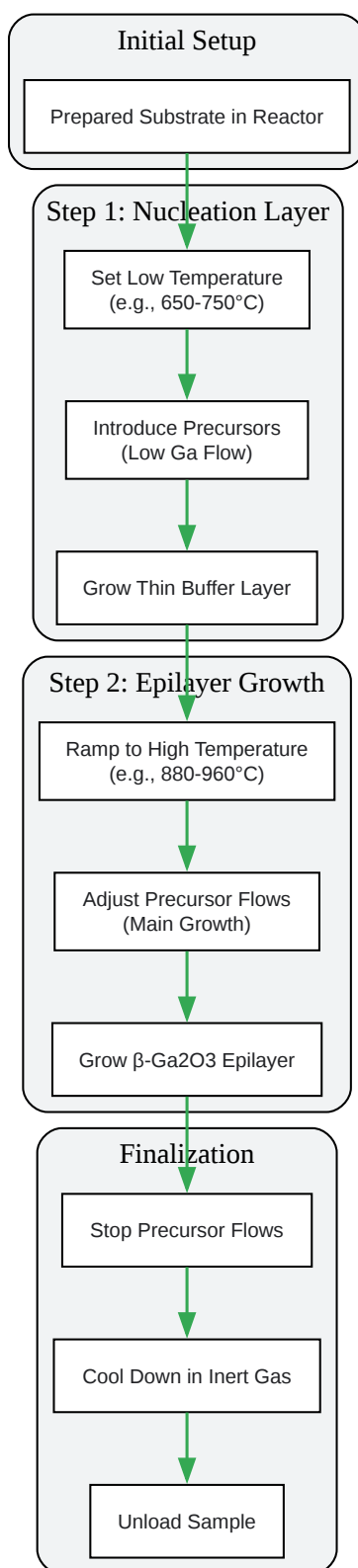
## Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the MOCVD growth process for epitaxial  $\beta\text{-Ga}_2\text{O}_3$  on sapphire.



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Caption: Substrate preparation and in-situ annealing workflow.



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Caption: Two-step MOCVD growth process for  $\beta$ -Ga<sub>2</sub>O<sub>3</sub>.

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